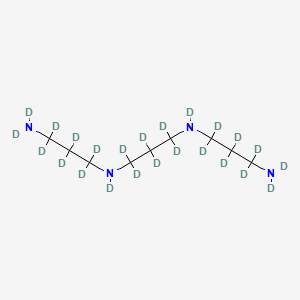
N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is a linear polyamine that has been identified in white shrimp Penaeus setiferus by gas chromatography-mass spectrometry .
Synthesis Analysis
The synthesis of “N,N’-Bis(3-aminopropyl)-1,3-propanediamine” involves the use of a Co-Mn-Al type catalyst and a solvent of dipropanol dimethyl ether . The yield of the product can be increased to 98.85~99.49% using this method, effectively inhibiting the formation of by-products .
Molecular Structure Analysis
The molecular formula of “N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is C9H24N4 . The InChI key is ZAXCZCOUDLENMH-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is a liquid with a refractive index of 1.491 at 20°C . It has a boiling point of 98-103 °C/1 mmHg and a density of 0.92 g/mL at 25 °C .
Applications De Recherche Scientifique
Environmental Impact and Chemical Analysis
Novel Brominated Flame Retardants : A study by Zuiderveen et al. (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, emphasizing the need for further research on their occurrence, environmental fate, and toxicity. This research highlights the broader context of chemical safety and environmental monitoring in which similar compounds may be studied (Zuiderveen, Slootweg, & de Boer, 2020).
Material Science and Engineering
PDMS-Urethanesil Hybrid Materials : Research by Günther et al. (2020) on PDMS-urethanesil hybrid multifunctional materials explores combining CO2 use and sol–gel processing for creating materials with antimicrobial, photochromic, and anticorrosion properties. This study provides insight into the synthesis and applications of advanced materials, potentially relevant to the derivatives of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 in material science (Günther et al., 2020).
Chemical Synthesis and Catalysis
Catalysis for Glycerol Hydrogenolysis : A review by da Silva Ruy et al. (2020) discusses the catalysis of glycerol hydrogenolysis to 1,3-propanediol, evaluating process variables and the influence of active acid and metallic phases on activity and selectivity. This work underlines the significance of catalyst development and optimization in chemical synthesis processes, which could be related to the chemical reactions involving this compound derivatives (da Silva Ruy et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as linear polyamines, have been identified in various organisms, suggesting a potential role in biological processes .
Mode of Action
It’s known that similar polyamines interact with various biomolecules, including dna, rna, and proteins, influencing their structure and function .
Biochemical Pathways
Polyamines like this compound are known to be involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to influence cell growth, differentiation, and apoptosis, suggesting potential effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
N,N',N',1,1,2,2,3,3-nonadeuterio-N-[1,1,2,2,3,3-hexadeuterio-3-[deuterio-[1,1,2,2,3,3-hexadeuterio-3-(dideuterioamino)propyl]amino]propyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2/hD6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCZCOUDLENMH-FLFLDQRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCNCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


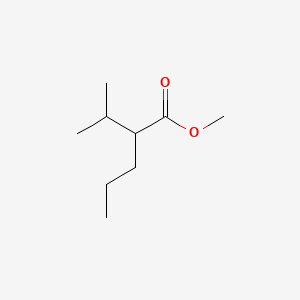
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)
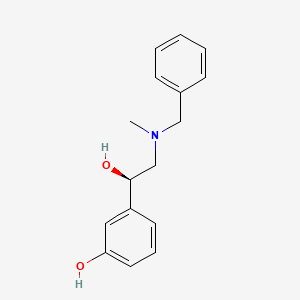

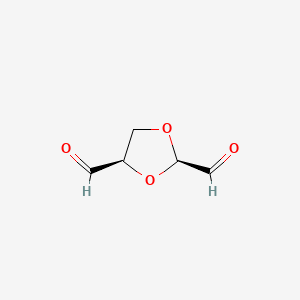
![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)
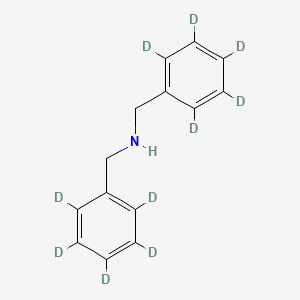
![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)
